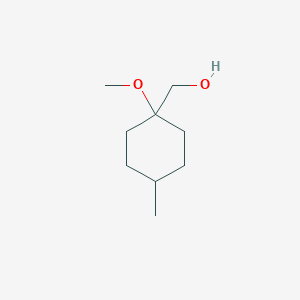
(1-Methoxy-4-methylcyclohexyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methoxy-4-methylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-methylcyclohexyl)methanol can be achieved through several methods. One common approach involves the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. This method typically requires the use of sodium in the presence of an alcohol solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced as a byproduct during the hydrogenation of dimethyl terephthalate to cyclohexanedimethanol. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .
化学反应分析
Types of Reactions
(1-Methoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
(1-Methoxy-4-methylcyclohexyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用机制
The mechanism of action of (1-Methoxy-4-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The methoxy group can influence the compound’s binding affinity and selectivity towards its targets, modulating its overall activity .
相似化合物的比较
Similar Compounds
4-Methylcyclohexanemethanol: Similar structure but lacks the methoxy group.
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Methylcyclohexane: A hydrocarbon with a similar cyclohexane ring but without the hydroxyl or methoxy groups
Uniqueness
(1-Methoxy-4-methylcyclohexyl)methanol is unique due to the presence of both a methoxy and a methyl group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and potential for diverse chemical reactions, making it valuable in various applications.
属性
CAS 编号 |
1849327-61-2 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
(1-methoxy-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,10H,3-7H2,1-2H3 |
InChI 键 |
MEHUAHWGBITCHA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B13326148.png)
![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)
![6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)
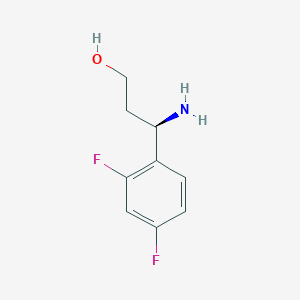

![2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326173.png)
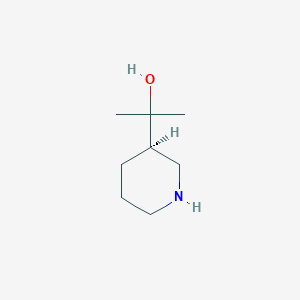
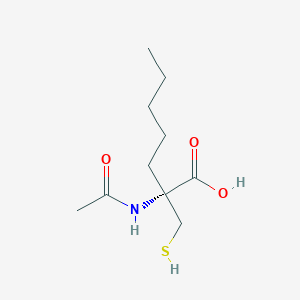
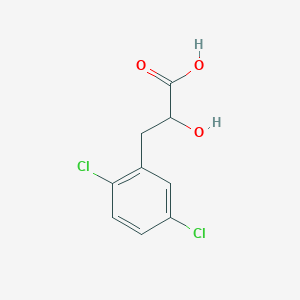
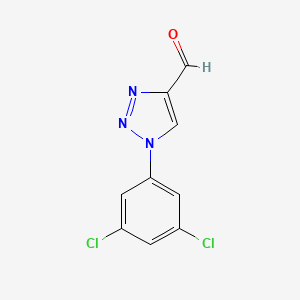
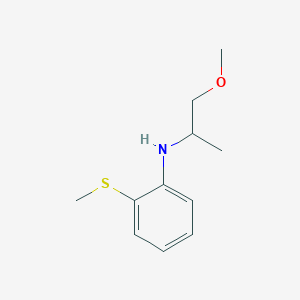
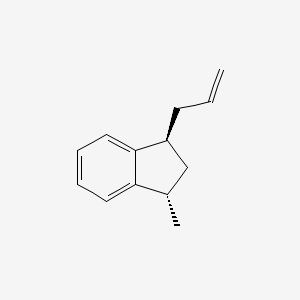
![4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol](/img/structure/B13326211.png)
